molecular formula C₅₅H₁₀₂O₆ B022191 1,3-Dioleoyl-2-palmitoylglycerol CAS No. 1716-07-0

1,3-Dioleoyl-2-palmitoylglycerol

Cat. No. B022191
CAS RN: 1716-07-0
M. Wt: 859.4 g/mol
InChI Key: PPTGNVIVNZLPPS-LBXGSASVSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol can be efficiently achieved through a combination of enzymatic and chemical processes. One method involves the dry fractionation of leaf lard followed by enzymatic acidolysis to enrich the content of 1,3-dioleoyl-2-palmitoylglycerol. Another approach utilizes lipase catalysis in a two-step process that includes the alcoholysis of tripalmitin to form a monopalmitin, which is then esterified with oleic acid to produce OPO with high yield and purity (Xiaoli Qin et al., 2011) (U. Schmid et al., 1999).

Molecular Structure Analysis

The molecular structure of 1,3-dioleoyl-2-palmitoylglycerol has been characterized through gas chromatography and other analytical techniques. Its structured lipid nature, with specific fatty acids positioned at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, is crucial for its functional properties in nutrition and metabolism (L. Bayés‐García et al., 2016).

Chemical Reactions and Properties

1,3-Dioleoyl-2-palmitoylglycerol participates in various chemical reactions, including enzymatic synthesis and interesterification, which are pivotal for its production and modification. The enzymatic processes often employ lipases for the regioselective incorporation of fatty acids, highlighting the molecule's versatility and adaptability in creating structured lipids (Michael Kidane Ghide & Yunjun Yan, 2021).

Physical Properties Analysis

The physical properties of 1,3-dioleoyl-2-palmitoylglycerol, such as melting point, crystallization behavior, and solubility, are influenced by its triacylglycerol structure. Studies on polymorphic crystallization and transformation pathways offer insights into its behavior under various thermal treatments, which is essential for its application in food products (Xiaosan Wang et al., 2020).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with other compounds define the chemical properties of 1,3-dioleoyl-2-palmitoylglycerol. Its compatibility with other lipids and susceptibility to oxidation are critical for its functionality in dietary applications and storage stability (H. Cai et al., 2015).

Scientific Research Applications

  • Infant Nutrition : This lipid has been successfully enriched in infant formulas to enhance their quality and usefulness. It's been shown to improve oxidative stability, maintain product quality, and enhance nutrient absorption in infant formula powders without affecting absorption in mice (Qin et al., 2011); (Du et al., 2018).

  • Biofuel Production : It's been synthesized for use in biofuels with high yield and purity, employing solvent-free methods (Wang et al., 2014).

  • Food Science : Studies have shown the feasibility of producing this lipid under optimal conditions for use as a human milk fat substitute. It also plays a role in structured triacylglycerols synthesis, beneficial for both nutritional and biological functions (Shuangyan, 2013); (Wang et al., 2015).

  • Chemical Synthesis : The lipid has been synthesized in high yields and purity using sn1,3-regiospecific lipases in a solvent-free system (Schmid et al., 1999).

  • Analytical Methods : Research has been conducted on efficient methods for separating and quantifying this lipid in infant formulas and oils, which is crucial for both high and low content products (Vyssotski et al., 2015).

  • Polymorphic Crystallization : Studies have explored the complex polymorphic crystallization of this lipid, which is significant for its stability and application in various products (Bayés-García et al., 2011; Bayés-García et al., 2013).

  • Health and Nutrition : Research has highlighted its benefits in infant growth and development, including improved lymph chylomicron transport and composition (Aoe et al., 1997); (Ghide & Yan, 2021).

Future Directions

Research on OPO has been focused on its synthesis and its benefits to infants when added to infant formulas . Future research trends may include the development of cost-effective production methods for OPO and OPO-supplemented infant formulas .

properties

IUPAC Name

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTGNVIVNZLPPS-LBXGSASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0049741
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dioleoyl-2-palmitoylglycerol

CAS RN

1716-07-0
Record name Triglyceride OPO
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1716-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Palmito-1,3-diolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PALMITO-1,3-DIOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLQ6P59TQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
453
Citations
JH Lee, JM Son, CC Akoh, MR Kim, KT Lee - New biotechnology, 2010 - Elsevier
1,3-Dioleoyl-2-palmitoylglycerol (OPO)-rich human milk fat substitute (HMFS) was synthesized from tripalmitin-rich fraction and ethyl oleate by a lipase-catalyzed interesterification. …
Number of citations: 95 www.sciencedirect.com
X Wang, C Jiang, W Xu, Z Miu, Q Jin, X Wang - LWT, 2020 - Elsevier
Structured triacylglycerols (TAGs), rich in 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), were prepared by enzymatic acidolysis of …
Number of citations: 36 www.sciencedirect.com
ML Chen, SR Vali, JY Lin, YH Ju - Journal of the American Oil Chemists' …, 2004 - Springer
Human milk fat contains 20–25% palmitic acid (16∶0) and 30–35% oleic acid (18∶1). More than 60% of the plamitic acid occurs at the sn-2 position of the glycerol backbone. Palm oil …
Number of citations: 60 link.springer.com
A Minato, S Ueno, J Yano, K Smith, H Seto… - Journal of the American …, 1997 - Springer
Thermodynamic and polymorphic behavior of POP (sn-1,3-dipalmitoyl-2-oleoylglycerol) and OPO (sn-1,3-dioleoyl-2-palmitoylglycerol) binary mixtures was examined using differential …
Number of citations: 90 link.springer.com
W Wei, Y Feng, X Zhang, X Cao, F Feng - LWT-Food Science and …, 2015 - Elsevier
To obtain high purity of 1,3-Dioleoyl-2-palmitoylglycerol (OPO), an important structured triglyceride for infant formula, a facile method was established. Tripalmitin (PPP) was firstly …
Number of citations: 69 www.sciencedirect.com
D Sun, S Li, J Shang, L You, M Wang… - Journal of the …, 2021 - Wiley Online Library
3‐dioleoyl‐2‐palmitoylglycerol (OPO), a structured triacylglycerols (TAG) containing palmitic acid at sn‐2 position, is widely used as breast milk fat substitutes in infant formula. …
Number of citations: 7 aocs.onlinelibrary.wiley.com
XL Qin, YM Wang, YH Wang, HH Huang… - Journal of agricultural …, 2011 - ACS Publications
1,3-Dioleoyl-2-palmitoylglycerol, an important triacylglycerol in infant formulas, was effectively enriched by a two-step process: (a) dry fractionation of leaf lard and (b) enzymatic …
Number of citations: 59 pubs.acs.org
MK Ghide, Y Yan - Journal of Food Biochemistry, 2021 - Wiley Online Library
3‐dioleolyl‐2‐palmitate (OPO) is an important component of the human milk fat. Its unique fatty acid composition and distribution play an important role in proper infant growth and …
Number of citations: 22 onlinelibrary.wiley.com
X Zou, Q Jin, Z Guo, J Huang, X Xu… - European Journal of …, 2016 - Wiley Online Library
1,3‐dioleoyl‐2‐palmitoylglycerol (OPO)‐rich structured lipids were successfully prepared from basa catfish oil by a two‐step process, namely, fractionation to enrich triacylglycerol (TAG) …
Number of citations: 39 onlinelibrary.wiley.com
XL Qin, JF Zhong, YH Wang, B Yang… - European Journal of …, 2014 - Wiley Online Library
Human milk fat substitutes (HMFS) were prepared by enzymatic synthesis combined with physical blending methods. As the main constituents in HMFS, 1,3‐dioleoyl‐2‐palmitoylglycerol…
Number of citations: 27 onlinelibrary.wiley.com

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